Imidazo[1,5-A]pyrazin-8-amine Imidazo[1,5-A]pyrazin-8-amine
Brand Name: Vulcanchem
CAS No.: 26538-77-2
VCID: VC3284429
InChI: InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9)
SMILES: C1=CN2C=NC=C2C(=N1)N
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

Imidazo[1,5-A]pyrazin-8-amine

CAS No.: 26538-77-2

Cat. No.: VC3284429

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,5-A]pyrazin-8-amine - 26538-77-2

Specification

CAS No. 26538-77-2
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name imidazo[1,5-a]pyrazin-8-amine
Standard InChI InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9)
Standard InChI Key SMKLPBPDGBAFRQ-UHFFFAOYSA-N
SMILES C1=CN2C=NC=C2C(=N1)N
Canonical SMILES C1=CN2C=NC=C2C(=N1)N

Introduction

Chemical Structure and Properties

Imidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound featuring a fused ring system comprising an imidazole ring and a pyrazine ring, with an amino group at the 8-position. This nitrogen-rich structure provides multiple sites for hydrogen bonding interactions, which contributes significantly to its biological activity profiles. The compound's scaffold serves as an essential template for developing pharmaceutical compounds, particularly those targeting kinase inhibition. The compound's heterocyclic nature makes it particularly valuable in medicinal chemistry, as such structures often demonstrate favorable drug-like properties and binding capabilities with biological targets .

The basic chemical and physical properties of Imidazo[1,5-A]pyrazin-8-amine are summarized in the following table:

PropertyValue
Chemical FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
CAS Number26538-77-2
MDL NumberMFCD09835041
Storage ConditionsKeep in dark place, inert atmosphere, 2-8°C
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP280-P305+P351+P338
Signal WordWarning

These properties highlight the importance of proper handling and storage conditions for maintaining the compound's stability and safety. The relatively low molecular weight and balanced hydrophilic-hydrophobic characteristics of this compound make it particularly suitable for drug development purposes, as these properties often correlate with improved bioavailability and pharmacokinetic profiles .

Structural Characteristics

The unique structural arrangement of Imidazo[1,5-A]pyrazin-8-amine provides specific interaction points that are crucial for its biological activity. The amino group at the 8-position plays a particularly important role in forming hydrogen bonds with target proteins, especially in kinase binding pockets. This amino functionality serves as both a hydrogen bond donor and acceptor, facilitating multiple types of interactions with protein residues. The nitrogen atoms within the fused ring system further contribute to the compound's ability to form specific interactions with biological targets, enhancing both binding affinity and selectivity .

When compared to the parent compound Imidazo[1,5-a]pyrazine (CAS: 274-49-7), the addition of the amino group at the 8-position significantly alters the electronic properties and interaction potential of the molecule. This structural modification transforms the basic heterocyclic scaffold into a more versatile building block for medicinal chemistry applications. The presence of the amino group provides an additional site for chemical modifications, enabling medicinal chemists to synthesize a wide range of derivatives with tailored properties for specific therapeutic applications .

Synthesis Methods

The synthesis of Imidazo[1,5-A]pyrazin-8-amine typically involves multi-step reactions designed to construct the fused heterocyclic system and introduce the amino functionality at the desired position. Several synthetic routes have been developed to produce this compound and its derivatives, with varying degrees of efficiency and scalability. One common approach begins with pyrazine derivatives that undergo cyclization reactions to form the imidazole ring, followed by functionalization to introduce the amino group at the 8-position. These synthetic pathways often require careful control of reaction conditions to ensure regioselectivity and high yields .

A detailed synthetic route described in patent literature involves starting from (3-chloropyrazin-2-yl)methanamine, which is coupled with appropriate carboxylic acids using coupling reagents such as HATU. This coupling step is followed by cyclization of the resulting amide to form the imidazole ring, which is facilitated by treatment with phosphorus oxychloride in acetonitrile under controlled temperature conditions. The cyclization product can then undergo further modifications, including bromination using N-bromosuccinimide, followed by substitution reactions to introduce the desired functional groups .

Advanced Synthetic Approaches

More advanced synthetic approaches focus on improving reaction efficiency, yield, and the ability to introduce diverse substituents at various positions of the core structure. For example, one efficient method involves a three-component reaction followed by base-assisted intramolecular cyclization to form functionalized compounds with exocyclic bonds. This approach allows for the rapid generation of a library of derivatives with various substituents, facilitating structure-activity relationship studies. The versatility of these synthetic methods has enabled researchers to develop numerous derivatives of Imidazo[1,5-A]pyrazin-8-amine with optimized properties for specific biological targets and applications .

Another synthetic strategy detailed in the literature involves starting with 4-(3-(1-acryloylpyrrol-2-yl)-8-aminoimidazo[1,5-a]pyrazin-1-yl)-3-oxo-N-(pyridin-2-yl) piperazine-1-carboxamide and performing protective group manipulations and coupling reactions. This approach begins with protecting the amino group using benzyl chloroformate, followed by a series of coupling reactions and functional group transformations to introduce the desired substituents. The final deprotection step reveals the amino functionality, resulting in the target compound with specific substitution patterns designed to enhance biological activity .

Biological Activity and Pharmaceutical Applications

Imidazo[1,5-A]pyrazin-8-amine and its derivatives have demonstrated significant biological activities, particularly as kinase inhibitors with applications in treating various diseases. The most notable pharmaceutical application of these compounds is as Bruton's tyrosine kinase (BTK) inhibitors. BTK is a Tec family kinase that plays a crucial role in the B cell receptor (BCR) signaling pathway, making it an attractive target for the treatment of B cell-related disorders such as certain lymphomas, leukemias, and autoimmune diseases. Compounds based on the Imidazo[1,5-A]pyrazin-8-amine scaffold have shown remarkable potency and selectivity as BTK inhibitors, with excellent kinase selectivity profiles that minimize off-target effects .

Research has demonstrated that these compounds achieve their selectivity through specific interactions with the kinase hinge region. The amino group at the 8-position and the nitrogen at the 7-position of the imidazo[1,5-a]pyrazine core each form hydrogen bonds with the BTK hinge region, while the primary amine can also interact with the gatekeeper T474 side-chain alcohol. Additional key interactions include bidentate hydrogen bonding between the 2-amino-pyridine moiety and the S538 side chain hydroxy and the amide nitrogen of D539, further enhancing binding affinity and selectivity .

Structure-Activity Relationships

Extensive structure-activity relationship (SAR) studies have been conducted on Imidazo[1,5-A]pyrazin-8-amine derivatives to optimize their potency, selectivity, and pharmacokinetic properties. These studies have revealed that certain substitution patterns are particularly favorable for BTK inhibition. For instance, 2-pyridyl amides demonstrate greater potency than other heteroaromatic amides such as pyrimidine, pyrazine, pyridiazine, and thiazole derivatives. Additionally, 4-position substitutions on the 2-pyridyl moiety are well-tolerated and can be used to fine-tune the compound's off-target activities and pharmacokinetic profiles while maintaining excellent potency against BTK .

The binding mode of these inhibitors has been confirmed through X-ray crystallography studies, which reveal that the trifluoromethyl and pyridine ring occupy a hydrophobic pocket with significant flexibility that appears to be unique to the BTK enzyme. This binding takes advantage of the wider access to the back pocket due to the smaller threonine gatekeeper residue. Interestingly, different derivatives can exhibit variations in their binding modes, particularly around the trifluoromethylpyridine region, with some compounds extending deeper into the back pocket and causing conformational changes in nearby residues such as F442 and F413 .

Pharmacokinetics and In Vivo Efficacy

Derivatives of Imidazo[1,5-A]pyrazin-8-amine have demonstrated favorable pharmacokinetic properties that make them suitable candidates for drug development. Lead compounds in this series have shown good oral bioavailability, appropriate half-lives, and desirable exposure levels in preclinical studies. These pharmacokinetic characteristics are essential for ensuring that the compounds can reach their intended targets at sufficient concentrations to exert their therapeutic effects. The optimization of these properties has been a key focus in the development of Imidazo[1,5-A]pyrazin-8-amine derivatives as potential drug candidates .

In preclinical efficacy studies, these compounds have shown promising results in animal models of disease. For example, one lead compound was tested in a rat model of collagen-induced arthritis (CIA), which is a widely used model for rheumatoid arthritis. In a prophylactic treatment protocol, the compound demonstrated a dose-dependent decrease in paw thickness at doses ranging from 1 to 30 mg/kg when administered orally once daily. This efficacy was manifested as a significant reduction in paw thickness through day 30 following CIA induction, indicating potent anti-inflammatory activity that could be relevant for the treatment of autoimmune and inflammatory conditions .

Comparative Pharmacokinetic Data

The table below presents comparative pharmacokinetic data for two lead compounds in the Imidazo[1,5-A]pyrazin-8-amine series, demonstrating the impact of structural modifications on pharmacokinetic properties:

ParameterCompound 1Compound 3
Clearance (mL/min/kg)111.5
Volume of distribution (L/kg)2.00.65
AUC normalized (μM·h)3.020
Half-life (h)4.16.5
Maximum concentration (μM)0.783.9
Time to maximum concentration (h)1.02.0
Bioavailability (%)6082

These data highlight the significant improvements in pharmacokinetic properties that can be achieved through targeted structural modifications of the Imidazo[1,5-A]pyrazin-8-amine scaffold. Specifically, Compound 3 demonstrates substantially lower clearance, higher exposure (AUC), longer half-life, higher maximum concentration, and improved bioavailability compared to Compound 1. These improvements translate to more favorable dosing regimens and potentially enhanced in vivo efficacy .

Current Research and Future Directions

Current research on Imidazo[1,5-A]pyrazin-8-amine and its derivatives continues to expand, with a focus on optimizing their properties for specific therapeutic applications. The compound's role as a structural scaffold for developing selective kinase inhibitors remains a primary area of interest, with ongoing efforts to enhance potency, selectivity, and pharmacokinetic properties through rational design and medicinal chemistry approaches. Researchers are exploring various substitution patterns and structural modifications to further improve the drug-like properties of these compounds and address specific therapeutic needs. These efforts are supported by computational methods, including molecular modeling and structure-based design, which leverage available structural information to guide the development of improved inhibitors .

Patent literature indicates significant industrial interest in Imidazo[1,5-A]pyrazin-8-amine derivatives, particularly for applications in treating inflammatory and autoimmune diseases. For example, patent documents describe the development of novel Imidazo[1,5-A]pyrazin-8-amine compounds as effective BTK inhibitors with strong inhibitory activity and reduced side effects. These compounds are being positioned as potential treatments for conditions where B-cell signaling plays a pathological role, offering improvements over existing therapies in terms of efficacy, safety, and pharmacokinetic profiles. The continued development of these compounds reflects their promising therapeutic potential and the ongoing need for improved treatment options for these conditions .

Emerging Applications and Therapeutic Areas

While the most well-established application of Imidazo[1,5-A]pyrazin-8-amine derivatives is as BTK inhibitors for inflammatory and autoimmune diseases, research is expanding to explore their potential in other therapeutic areas. The kinase selectivity profiles of these compounds may make them suitable for applications beyond their current focus, potentially including oncology, immunology, and neurology. As understanding of the role of specific kinases in various disease processes continues to evolve, the utility of selective inhibitors based on the Imidazo[1,5-A]pyrazin-8-amine scaffold may expand accordingly. This diversification of applications represents an important direction for future research and development efforts in this field .

Additional emerging research directions include the development of novel formulations and delivery systems to enhance the bioavailability and tissue targeting of these compounds, investigation of combination therapies to leverage potential synergistic effects with other therapeutic agents, and exploration of biomarkers to identify patient populations most likely to benefit from treatment with these inhibitors. These multifaceted approaches reflect the complexity of modern drug development and the diverse strategies being employed to maximize the therapeutic potential of Imidazo[1,5-A]pyrazin-8-amine derivatives. The continued advancement of these compounds through preclinical and clinical development stages will provide valuable insights into their ultimate utility as therapeutic agents .

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